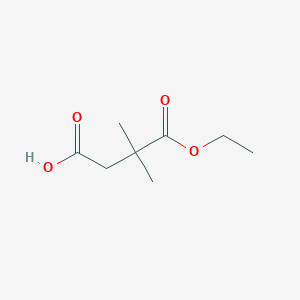

4-Ethoxy-3,3-dimethyl-4-oxobutanoic acid

Descripción

Contextualization of Oxobutanoic Acid Derivatives in Organic Chemistry

Oxobutanoic acid derivatives are a class of organic compounds characterized by a four-carbon chain containing a carboxylic acid and a ketone or aldehyde group. These bifunctional molecules are valuable precursors in the synthesis of a wide array of more complex chemical structures. wikipedia.org Their reactivity, stemming from the presence of multiple functional groups, allows for a variety of chemical transformations. For instance, the carboxylic acid moiety can undergo esterification or amidation, while the oxo group is susceptible to nucleophilic attack and reduction. This versatility makes them important starting materials for pharmaceuticals, agrochemicals, and other specialty chemicals.

Significance of 4-Ethoxy-3,3-dimethyl-4-oxobutanoic Acid as a Synthetic Intermediate

While specific, publicly available examples of the use of this compound as a synthetic intermediate are scarce, its structural features point to its potential applications. The presence of the gem-dimethyl group, a common motif in medicinal chemistry, can impart specific conformational constraints on a molecule, potentially enhancing its biological activity or metabolic stability. researchgate.net The ethyl ester provides a site for selective hydrolysis or transesterification, while the carboxylic acid allows for the formation of amide bonds or other linkages. It is plausible that this compound is utilized in proprietary industrial processes for the synthesis of complex target molecules where the unique substitution pattern is desired. The lack of widespread academic citation suggests its role may be that of a niche building block rather than a broadly applied commodity chemical.

Overview of Current Academic Research Trajectories for this compound

Direct academic research focusing solely on this compound is limited. However, broader research trends in related areas offer a glimpse into its potential areas of investigation. Research into novel synthetic methodologies for creating and utilizing substituted butanoic acids continues to be an active field. Furthermore, the incorporation of gem-dimethyl groups into bioactive molecules is a recurring strategy in drug discovery to enhance pharmacokinetic and pharmacodynamic properties. researchgate.net Therefore, it can be inferred that any future academic interest in this specific compound would likely lie in its application as a tool for creating novel molecular architectures with potential biological or material science applications.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.19 g/mol |

| CAS Number | 32980-28-2 |

| Synonym | 3-ethoxycarbonyl-3,3-dimethylpropionic acid |

| SMILES | O=C(O)CC(C)(C)C(OCC)=O |

| Purity | ≥98% |

Data sourced from ChemScene chemscene.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-ethoxy-3,3-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-4-12-7(11)8(2,3)5-6(9)10/h4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEVJFVPZSFNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32980-28-2 | |

| Record name | 4-ethoxy-3,3-dimethyl-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Ethoxy 3,3 Dimethyl 4 Oxobutanoic Acid

Established Synthetic Pathways for 4-Ethoxy-3,3-dimethyl-4-oxobutanoic Acid

The synthesis of this compound is primarily approached through a systematic construction of its core structure, followed by the introduction and modification of functional groups. A key precursor in many of these pathways is 3,3-dimethylsuccinic acid or its corresponding anhydride (B1165640).

Stepwise Synthesis Approaches to the Core Structure

A plausible and commonly employed strategy for the synthesis of the core 3,3-dimethylbutanedioic acid structure involves the dialkylation of a malonic ester derivative. This classical approach provides a reliable method for introducing the gem-dimethyl group.

A Proposed Synthetic Pathway:

A logical synthetic route commences with the reaction of 3,3-dimethylsuccinic anhydride with ethanol (B145695). This reaction leads to the ring-opening of the anhydride and the formation of the target monoester, this compound.

Synthesis of the Precursor (3,3-Dimethylsuccinic Anhydride):

The precursor, 3,3-dimethylsuccinic anhydride, can be prepared from diethyl malonate. The process involves a double alkylation of diethyl malonate with a methyl halide (e.g., methyl iodide) in the presence of a strong base like sodium ethoxide to form diethyl 2,2-dimethylmalonate. Subsequent hydrolysis of the diester yields 2,2-dimethylmalonic acid, which upon heating, undergoes decarboxylation to produce 3,3-dimethylpropanoic acid. Further functionalization and chain extension would be required to arrive at 3,3-dimethylsuccinic acid, which can then be converted to the anhydride by heating with a dehydrating agent like acetyl chloride or by simple distillation.

A more direct route to a related precursor involves the alkylation of ethyl acetoacetate. This method can be used to introduce one or more alkyl groups to the alpha-carbon of the ester.

Optimized Reagent Selection and Reaction Conditions

The efficiency and yield of the synthesis are highly dependent on the careful selection of reagents and the optimization of reaction conditions at each step.

The crucial step in forming this compound is the selective mono-esterification of 3,3-dimethylsuccinic acid or the direct alcoholysis of its anhydride.

From 3,3-Dimethylsuccinic Anhydride: The reaction of 3,3-dimethylsuccinic anhydride with ethanol is a straightforward method. This reaction is typically carried out by heating the anhydride in an excess of ethanol, which also serves as the solvent. The reaction can proceed without a catalyst, although an acid catalyst such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the process. The ring-opening of the anhydride by the alcohol is generally regioselective, leading to the desired monoester.

From 3,3-Dimethylsuccinic Acid: Direct esterification of the dicarboxylic acid requires more controlled conditions to favor the formation of the monoester over the diester. This can be achieved by using a stoichiometric amount of ethanol in the presence of an acid catalyst. Another approach involves using a large excess of the dicarboxylic acid relative to the alcohol.

| Reaction Step | Reagents and Conditions | Product |

| Esterification | 3,3-Dimethylsuccinic anhydride, Ethanol (excess), Reflux | This compound |

| Esterification | 3,3-Dimethylsuccinic acid, Ethanol (1 equiv.), Acid catalyst (e.g., H₂SO₄), Reflux | This compound |

The carboxylic acid functionality is an inherent part of the succinic acid backbone. The primary challenge lies in preserving one of the carboxylic acid groups while the other is esterified. The use of 3,3-dimethylsuccinic anhydride as a starting material elegantly solves this issue, as the ring-opening reaction with ethanol directly yields a molecule with one ester group and one carboxylic acid group.

In the context of the proposed synthetic pathway starting from 3,3-dimethylsuccinic acid or its anhydride, dedicated oxidation steps are generally not required to form the target molecule, as the desired oxidation states of the carbon atoms are already present in the precursor.

Advanced Synthetic Techniques and Innovations

While classical synthetic methods are effective, modern techniques can offer improvements in terms of efficiency, selectivity, and environmental impact.

Microwave-Assisted Esterification: The esterification of dicarboxylic acids can be significantly accelerated using microwave irradiation. researchgate.netnih.gov This technique can reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. For the synthesis of this compound, microwave-assisted esterification of 3,3-dimethylsuccinic acid with ethanol in the presence of a suitable catalyst could be a highly efficient method. researchgate.netnih.gov

Flow Chemistry: Continuous flow reactors offer several advantages over batch processes, including improved heat and mass transfer, better reaction control, and enhanced safety. The synthesis of this compound could be adapted to a flow process, where the starting materials are continuously pumped through a heated reactor containing a solid-supported catalyst. This would allow for a more scalable and automated production.

Enzymatic Synthesis: Biocatalysis using enzymes such as lipases can offer high selectivity in the mono-esterification of dicarboxylic acids. An immobilized lipase (B570770) could be used to catalyze the reaction between 3,3-dimethylsuccinic acid and ethanol, potentially leading to a high yield of the desired monoester under mild reaction conditions.

These advanced techniques represent the forefront of synthetic chemistry and offer promising avenues for the efficient and sustainable production of this compound.

Utility of this compound as a Building Block

The dual functionality of this compound, possessing both an ester and a carboxylic acid, renders it a versatile building block for organic synthesis. These two distinct reactive sites can be addressed selectively to construct a wide range of more complex molecules.

Substituted oxobutanoic acids are valuable synthons for creating intricate molecular frameworks. For example, diketones and ketoesters are well-established precursors for assembling a diverse array of carbocyclic and heterocyclic compounds, including furans, pyrroles, pyridazines, and pyridines. ulb.ac.be The 1,4-dicarbonyl motif, which is structurally related to oxobutanoic acids, is a feature in numerous natural products. ulb.ac.be The synthesis of such complex targets often relies on the strategic use of building blocks like this compound, where the different functional groups can be manipulated in a controlled sequence to build up the target molecule.

The presence of both a carboxylic acid and an ester group allows this compound to serve as a precursor in a variety of transformations. Monoesters of dicarboxylic acids, such as succinates, are important intermediates. google.com The carboxylic acid moiety can undergo reactions like amide bond formation, reduction to an alcohol, or conversion to an acid chloride, while the ester group can be hydrolyzed or undergo transesterification. This versatility allows for its use in the synthesis of poly(ester amide)s, where preformed monomers containing amide bonds are used to create polymers with specific properties, avoiding undesirable side reactions. mdpi.commdpi.com The ability to selectively modify either functional group makes this compound a flexible starting material for producing a wide range of derivatives.

| Functional Group | Potential Reaction | Resulting Structure/Derivative |

| Carboxylic Acid | Amide Coupling | Amides |

| Reduction (e.g., with borane) | Hydroxy-esters | |

| Esterification | Diesters | |

| Ester | Hydrolysis (saponification) | Dicarboxylic acids |

| Transesterification | Different esters | |

| Reduction (e.g., with LiAlH₄) | Diols |

This table details the synthetic applications of this compound as a versatile precursor, highlighting reactions at its distinct functional groups.

Chemical Reactivity and Transformation Mechanisms of 4 Ethoxy 3,3 Dimethyl 4 Oxobutanoic Acid

Fundamental Reaction Types and Pathways

The reactivity of 4-Ethoxy-3,3-dimethyl-4-oxobutanoic acid is centered around its carboxylic acid and ester functionalities. These groups can undergo several fundamental organic reactions.

Investigations into Esterification Reactivity

The carboxylic acid group of this compound can undergo esterification. This reaction is typically catalyzed by an acid in the presence of an alcohol. For instance, the esterification of the closely related succinic acid with ethanol (B145695) to form monoethyl and diethyl succinate is a well-studied reversible reaction. acs.orgresearchgate.net The kinetics of such reactions are influenced by temperature, the molar ratio of alcohol to acid, and the concentration of the catalyst. acs.org

In a typical laboratory setting, the esterification of the free carboxylic acid group in this compound with a simple alcohol like methanol could be expected to proceed under standard Fischer esterification conditions.

Illustrative Data for Esterification

The following table presents hypothetical data for the acid-catalyzed esterification of this compound with methanol, illustrating the expected trend of increasing yield with reaction time.

| Entry | Reaction Time (hours) | Temperature (°C) | Catalyst | Yield (%) |

| 1 | 2 | 65 | H₂SO₄ | 45 |

| 2 | 4 | 65 | H₂SO₄ | 70 |

| 3 | 6 | 65 | H₂SO₄ | 85 |

| 4 | 8 | 65 | H₂SO₄ | 92 |

Disclaimer: The data in this table is illustrative and based on general principles of esterification reactions for similar compounds. It does not represent experimentally verified results for this compound.

Analysis of Decarboxylation Processes

Decarboxylation is the removal of a carboxyl group as carbon dioxide. This reaction is particularly facile for β-keto acids, which can form a cyclic six-membered transition state that facilitates the cleavage of the C-C bond. jove.commasterorganicchemistry.com this compound is a γ-keto acid, meaning the keto group is at the gamma position relative to the carboxylic acid.

Due to the gamma-positioning of the keto group, this compound does not readily undergo thermal decarboxylation via the same low-energy cyclic transition state available to β-keto acids. The formation of a larger, higher-energy ring in the transition state would be required, making the process less favorable. Decarboxylation of γ-keto acids typically requires more forcing conditions or alternative mechanistic pathways.

Studies on the Reduction of Carbonyl Functionalities

The two carbonyl functionalities in this compound, the ester and the carboxylic acid, can be reduced using various reducing agents. The outcome of the reduction depends on the reagent used.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both esters and carboxylic acids to primary alcohols. libretexts.orgresearchgate.net Therefore, treatment of this compound with LiAlH₄ would be expected to yield the corresponding diol.

Milder reducing agents, such as sodium borohydride (NaBH₄), are generally not strong enough to reduce esters or carboxylic acids. libretexts.org Therefore, NaBH₄ would not be expected to react with this compound under standard conditions.

The selective reduction of the carboxylic acid in the presence of the ester, or vice versa, would require the use of more specialized reagents or a protection-deprotection strategy.

Illustrative Data for Reduction

The following table provides a hypothetical comparison of the outcomes of reducing this compound with different reducing agents.

| Entry | Reducing Agent | Functional Group Reduced | Product |

| 1 | LiAlH₄ | Ester and Carboxylic Acid | 3,3-Dimethylbutane-1,4-diol |

| 2 | NaBH₄ | None | No Reaction |

| 3 | BH₃·THF | Carboxylic Acid | 4-Ethoxy-3,3-dimethyl-4-oxobutanol |

Disclaimer: The data in this table is illustrative and based on the known reactivity of different reducing agents with esters and carboxylic acids. It does not represent experimentally verified results for this compound.

Intramolecular Cyclization Reactions of 4-Oxobutanoic Acid Derivatives

Derivatives of 4-oxobutanoic acid can undergo intramolecular cyclization to form five-membered ring structures. The specific product formed depends on the reaction conditions and the nature of the substituents. For this compound, intramolecular reaction between the carboxylic acid and the ester is a possibility, potentially leading to a cyclic anhydride (B1165640) under dehydrating conditions.

Oxidative Transformation Investigations

The carbon skeleton of this compound can be susceptible to oxidation, potentially leading to fragmentation of the molecule.

Kinetic and Mechanistic Studies of Oxidative Decarboxylation

Oxidative decarboxylation is a process where a carboxyl group is removed with concomitant oxidation. This is a common reaction for α-keto acids and can also occur with β-keto acids. wikipedia.orggonzaga.eduyoutube.com The mechanism of oxidative decarboxylation often involves the formation of an enolate or a similar reactive intermediate, followed by reaction with an oxidizing agent.

As a γ-keto acid, this compound is not primed for the typical mechanisms of oxidative decarboxylation seen in α- and β-keto acids. However, under strong oxidizing conditions, cleavage of C-C bonds could occur. The study of such reactions would involve kinetic analysis to determine the rate law and mechanistic probes to identify key intermediates.

Influence of Substituents on Oxidation Rates

The rate of oxidation of this compound is significantly influenced by the electronic and steric effects of its constituent functional groups: the ethoxycarbonyl group (-COOEt), the carboxylic acid group (-COOH), and the gem-dimethyl groups at the C3 position. While specific oxidation studies on this exact molecule are not extensively documented in publicly available literature, the influence of these substituents can be inferred from established principles of organic chemistry and studies on analogous compounds.

The gem-dimethyl groups at the C3 position exert a notable steric hindrance. This bulkiness can impede the approach of an oxidizing agent to the adjacent methylene (B1212753) group (C2) and the carbonyl carbon of the ester (C4), potentially slowing down oxidation reactions that target these sites. For instance, in oxidation reactions proceeding via enolate formation, the steric hindrance from the dimethyl groups could affect the rate of deprotonation at the C2 position.

Electronically, the ethoxycarbonyl and carboxylic acid groups are both electron-withdrawing. These groups decrease the electron density on the adjacent carbon atoms, which can influence the susceptibility of the molecule to oxidation. For reactions involving nucleophilic attack on the carbonyl carbons, these electron-withdrawing groups enhance the electrophilicity of the carbonyl centers. Conversely, for oxidative processes that involve the removal of electrons or a hydride ion from the carbon backbone, the electron-withdrawing nature of these substituents can deactivate the molecule towards oxidation.

In a study on the oxidation of 4-oxo-4-phenyl butanoic acid, the presence of a phenyl group (another electron-withdrawing group) was a key factor in the reaction kinetics. orientjchem.org While not a direct analogue, this study underscores the importance of substituents in determining the rate of oxidation of butanoic acid derivatives. The interplay of steric hindrance from the gem-dimethyl groups and the electronic effects of the dual carbonyl functionalities in this compound would ultimately determine its specific oxidation profile.

A hypothetical comparison of oxidation rates for related structures could be represented as follows, illustrating the expected influence of the substituents.

| Compound | Key Substituents | Expected Relative Oxidation Rate | Rationale |

|---|---|---|---|

| 4-Ethoxy-4-oxobutanoic acid | Ethoxycarbonyl, Carboxyl | Moderate | Baseline electronic effects from two carbonyl groups. |

| 4-Ethoxy-3-methyl-4-oxobutanoic acid | Single methyl group | Slightly slower | Minor steric hindrance from one methyl group. |

| This compound | gem-Dimethyl group | Slowest | Significant steric hindrance from two methyl groups at C3. |

Reaction Kinetics and Mechanistic Elucidation Studies

Determination of Reaction Orders and Rate Constants

The determination of reaction orders and rate constants for reactions involving this compound is crucial for elucidating the reaction mechanism. This is typically achieved by systematically varying the concentration of one reactant while keeping the concentrations of other reactants and reaction conditions (e.g., temperature, solvent) constant and observing the effect on the initial reaction rate.

For a hypothetical oxidation reaction of this compound with an oxidizing agent, say [Ox], in an acidic medium [H+], the rate law can be expressed as:

Rate = k[this compound]^x [Ox]^y [H+]^z

where k is the rate constant, and x, y, and z are the reaction orders with respect to each species.

A series of experiments would be conducted to determine these orders. For example, to find the order 'y' with respect to the oxidant [Ox], the initial rate of reaction would be measured at different initial concentrations of [Ox] while keeping the concentrations of the butanoic acid derivative and H+ constant. A plot of log(initial rate) versus log([Ox]) would yield a straight line with a slope equal to the reaction order 'y'. A similar procedure would be followed to determine 'x' and 'z'.

Once the reaction orders are known, the rate constant 'k' can be calculated for each experiment, and an average value can be determined. Furthermore, by conducting the experiments at different temperatures, the activation energy (Ea) for the reaction can be calculated from the Arrhenius plot (a plot of ln(k) versus 1/T).

A study on the oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluorochromate demonstrated this methodology. The reaction was found to be first order with respect to the oxidant, the substrate, and the hydrogen ion concentration. orientjchem.org

The following interactive table simulates the kind of data that would be generated from such a kinetic study for our compound of interest.

| Experiment | Initial [Substrate] (M) | Initial [Oxidant] (M) | Initial [H+] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.10 | 0.10 | 0.10 | 1.5 x 10-5 |

| 2 | 0.20 | 0.10 | 0.10 | 3.0 x 10-5 |

| 3 | 0.10 | 0.20 | 0.10 | 3.0 x 10-5 |

| 4 | 0.10 | 0.10 | 0.20 | 3.0 x 10-5 |

From this hypothetical data, one would deduce that the reaction is first order in the substrate, first order in the oxidant, and first order in H+.

Analysis of Enolate Anion Formation in Reaction Mechanisms

The structure of this compound, being a dicarbonyl compound (a carboxylic acid and an ester), has the potential to form an enolate anion at the C2 position. The protons on the C2 methylene group are acidic due to their position between two electron-withdrawing carbonyl groups. The formation of an enolate is a key step in many reactions of carbonyl compounds, including aldol condensations, Claisen condensations, and some oxidation reactions.

The enolate can be formed by the action of a base, which removes a proton from the alpha-carbon (C2). The resulting enolate is a resonance-stabilized species, with the negative charge delocalized over the alpha-carbon and the oxygen atoms of both carbonyl groups. However, the presence of the gem-dimethyl groups at the C3 position would sterically hinder the approach of a base to the C2 protons, potentially making enolate formation slower than in an un-substituted analogue.

The rate of enolization can be a rate-determining step in certain reactions. For instance, in the oxidation of some keto-acids, the reaction proceeds through the enol form, and the rate of enolization can be the slow step. orientjchem.org The rate of enolization for this compound could be experimentally determined, for example, by a halogenation method under acidic or basic conditions, where the rate of halogenation is dependent on the rate of enol or enolate formation.

The structure of the enolate of a related β-keto ester is shown below to illustrate the delocalization of the negative charge.

Resonance Structures of a β-Keto Ester Enolate

(A generic representation of enolate resonance for a β-keto ester system, analogous to what could be formed from this compound at the C2 position.)

The formation and reactivity of this enolate would be a central point of investigation in understanding the mechanistic pathways of many of its reactions.

Solvent Effects on Reaction Pathways

The choice of solvent can have a profound effect on the reaction rates and even alter the reaction mechanism for reactions involving this compound. Solvents can influence the stability of reactants, transition states, and products, and can also participate directly in the reaction.

For reactions that proceed through polar or charged intermediates, such as an enolate anion or a carbocation, polar protic solvents (e.g., water, ethanol) can be effective at stabilizing these species through hydrogen bonding and dipole-dipole interactions. This can lead to an increase in the reaction rate. Conversely, nonpolar solvents (e.g., hexane, toluene) would be less effective at stabilizing charged intermediates, potentially slowing down such reactions.

In a study on the oxidation of 4-oxo-4-phenyl butanoic acid, the reaction rate was observed to increase with an increase in the proportion of acetic acid in a binary mixture with water. orientjchem.org This was attributed to the lower dielectric constant of the medium favoring a reaction between a positive ion and a dipolar molecule.

The effect of the solvent on the keto-enol tautomerism is also a critical consideration. The position of the keto-enol equilibrium is solvent-dependent. Polar solvents can stabilize the more polar keto form, while nonpolar solvents might favor the enol form through intramolecular hydrogen bonding.

The following table provides a qualitative prediction of the effect of different solvent types on a hypothetical reaction of this compound that proceeds through a polar transition state.

| Solvent Type | Example Solvents | Dielectric Constant | Expected Effect on Rate of a Polar Reaction | Reasoning |

|---|---|---|---|---|

| Nonpolar | Hexane, Toluene | Low | Significant Decrease | Poor stabilization of polar transition state. |

| Polar Aprotic | Acetone, DMSO | Intermediate to High | Moderate Increase | Stabilization of polar transition state through dipole-dipole interactions. |

| Polar Protic | Water, Ethanol | High | Significant Increase | Strong stabilization of polar transition state through hydrogen bonding. |

A thorough investigation of solvent effects would involve conducting kinetic studies in a range of solvents with varying polarities and hydrogen bonding capabilities to build a comprehensive picture of the reaction mechanism.

Computational Chemistry and Theoretical Investigations of 4 Ethoxy 3,3 Dimethyl 4 Oxobutanoic Acid

Quantum Chemical Calculations for Structural Characterization

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of a compound. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a popular choice for the theoretical investigation of organic molecules.

Geometry Optimization and Three-Dimensional Conformational Analysis (e.g., DFT)

The first step in the computational analysis of 4-Ethoxy-3,3-dimethyl-4-oxobutanoic acid involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose.

The conformational landscape of this compound is explored by systematically rotating the rotatable bonds, such as those in the ethoxy and carboxylic acid groups. For each conformation, a full geometry optimization is performed. The resulting energies of the various conformers are then compared to identify the global minimum energy structure, which represents the most populated conformation of the molecule under standard conditions.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Optimized Value (Example) |

| Bond Length | C=O (ester) | 1.21 Å |

| C=O (acid) | 1.22 Å | |

| C-O (ester) | 1.35 Å | |

| C-O (acid) | 1.36 Å | |

| C-C (backbone) | 1.54 Å | |

| Bond Angle | O=C-O (ester) | 123° |

| O=C-O (acid) | 124° | |

| Dihedral Angle | C-C-C-C | 180° (anti-periplanar) |

Note: The values in this table are illustrative examples of what would be obtained from a DFT calculation and are not based on actual published data for this specific molecule.

Prediction and Assignment of Vibrational Wavenumbers

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. The computed vibrational wavenumbers and their corresponding intensities help in the assignment of experimental spectra. Theoretical spectra are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other method-inherent approximations.

Key vibrational modes for this compound would include the C=O stretching vibrations of the ester and carboxylic acid groups, O-H stretching of the carboxylic acid, C-O stretching, and various C-H bending and stretching modes of the methyl and ethyl groups.

Electronic Structure and Reactivity Analysis

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. Computational methods provide valuable insights into the electronic structure.

HOMO-LUMO Energy Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) - Example |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are example values to illustrate the concept.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP map would show negative potential around the carbonyl and hydroxyl oxygen atoms, indicating these as sites for electrophilic interaction. Conversely, the hydrogen of the carboxylic acid group would exhibit a positive potential, highlighting its acidic nature.

Non-Covalent Interaction Studies

Non-covalent interactions are crucial in determining the supramolecular chemistry, physical properties, and biological activity of a molecule. However, specific studies characterizing these interactions for this compound have not been identified.

Characterization of Hydrogen Bonding Interactions

Hydrogen bonds are a critical type of non-covalent interaction that would be expected in this compound, given the presence of a carboxylic acid group (a hydrogen bond donor) and ether and carbonyl oxygens (hydrogen bond acceptors). A computational analysis would typically involve:

Identification of Donor-Acceptor Pairs: Locating all potential hydrogen bond donors (e.g., the hydroxyl group of the carboxylic acid) and acceptors (e.g., the carbonyl and ether oxygens).

Geometric Analysis: Calculating bond lengths and angles between interacting atoms to determine the strength and nature of the hydrogen bonds.

Without dedicated computational studies, a data table detailing these specific interactions for this compound cannot be constructed.

Analysis of Van der Waals Interactions using Electron Delocalization Function and Reduced Density Gradient (RDG)

Van der Waals forces are another significant component of non-covalent interactions. Advanced computational techniques like the analysis of the Reduced Density Gradient (RDG) are employed to visualize and characterize these weak interactions. Such an analysis for this compound would reveal:

Regions of Weak Interactions: Mapping the areas within the molecule and between molecules where Van der Waals forces are dominant.

Nature of the Interactions: Differentiating between attractive Van der Waals forces, repulsive steric clashes, and hydrogen bonding.

Detailed research findings and corresponding data tables from RDG analyses for this specific compound are not available in the reviewed literature.

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling, often utilizing quantum chemical calculations, provides insights into the reactivity and selectivity of a molecule. For this compound, this could involve:

Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites susceptible to electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) Mapping: Visualizing the charge distribution on the molecular surface to identify regions prone to electrostatic interactions.

Calculation of Reactivity Descriptors: Quantifying parameters such as hardness, softness, and electrophilicity to predict the molecule's behavior in chemical reactions.

As with the non-covalent interaction studies, specific predictive modeling research for the chemical reactivity and selectivity of this compound has not been found. Therefore, the presentation of detailed research findings or predictive data is not possible.

Derivatives, Analogues, and Structural Modifications of 4 Ethoxy 3,3 Dimethyl 4 Oxobutanoic Acid

Design and Synthesis of Novel Analogues

The most direct approach to creating analogues of 4-Ethoxy-3,3-dimethyl-4-oxobutanoic acid is through modification of the ester functionality. This can be achieved by synthesizing the parent acid, 3,3-dimethylsuccinic anhydride (B1165640), and subsequently reacting it with various alcohols to yield a series of monoesters. Alternatively, transesterification of the existing ethyl ester can be performed. Standard esterification procedures, such as using dicyclohexylcarbodiimide (DCC) with a 4-dimethylaminopyridine (DMAP) catalyst, provide a mild and efficient method for coupling the carboxylic acid with a diverse range of alcohols. orgsyn.org This strategy allows for the introduction of different alkyl or aryl groups, thereby modulating properties like solubility, steric hindrance, and electronic character.

Table 1: Potential Analogues via Ester Modification

| R Group (in R-OH) | Resulting Compound Name |

|---|---|

| Methyl | 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid |

| Isopropyl | 4-Isopropoxy-3,3-dimethyl-4-oxobutanoic acid |

| tert-Butyl | 4-(tert-Butoxy)-3,3-dimethyl-4-oxobutanoic acid |

| Benzyl | 4-(Benzyloxy)-3,3-dimethyl-4-oxobutanoic acid |

Altering the four-carbon backbone of the molecule presents a more complex synthetic challenge but offers significant opportunities for creating structurally unique analogues. Modifications could include the introduction of additional substituents on the C2 carbon, altering the chain length, or incorporating unsaturation. While specific examples for the title compound are scarce, the synthesis of related compounds, such as 2,3-dimethylsuccinic acid from methylmalonamic acid via Kolbe electrolysis, demonstrates that modifications to the core succinic acid structure are synthetically feasible. actachemscand.org Such changes would fundamentally alter the shape and flexibility of the molecule, impacting its chemical reactivity and potential biological interactions.

The presence of the gem-dimethyl group at the C3 position is a critical structural feature that significantly influences the molecule's reactivity, an observation known as the Thorpe-Ingold or gem-dimethyl effect. wikipedia.org This effect posits that geminal substitution on a carbon chain increases the rate of intramolecular reactions by altering the bond angles and rotamer populations. wikipedia.orgillinois.edu The steric bulk of the two methyl groups compresses the internal bond angle of the carbon backbone, bringing the terminal carboxylic acid and ester groups into closer proximity. illinois.edu This pre-organization favors cyclization reactions and can accelerate the formation of ring structures. wikipedia.orgresearchgate.net The gem-dimethyl effect is a powerful tool in synthetic design, promoting the formation of cyclic products and influencing the conformational preferences of the molecule, which is particularly relevant for its utility in medicinal chemistry. wikipedia.orgresearchgate.net

Cyclization Products and Heterocyclic Derivatives Derived from Oxobutanoic Acids

Oxobutanoic acids and their derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds. acs.orgquimicaorganica.orgyoutube.com The 1,4-relationship between the carbonyl carbon of the ester and the carboxyl group in this compound makes it an ideal starting point for forming five- and six-membered rings. By reacting the compound or its activated derivatives with various binucleophiles, a diverse library of heterocyclic systems can be accessed. For example, reaction with hydrazines can lead to the formation of pyridazinones or pyrazolidinones, while reaction with hydroxylamine could yield oxazinones. The Thorpe-Ingold effect, conferred by the gem-dimethyl group, is expected to facilitate these intramolecular cyclization reactions. wikipedia.org

Table 2: Potential Heterocyclic Derivatives

| Reagent | Resulting Heterocyclic System |

|---|---|

| Hydrazine (N₂H₄) | Pyridazinone derivative |

| Substituted Hydrazines (R-NHNH₂) | N-substituted Pyridazinone derivative |

| Hydroxylamine (NH₂OH) | Oxazinone derivative |

| Urea (NH₂CONH₂) | Pyrimidine derivative |

| Thiourea (NH₂CSNH₂) | Thiazine derivative |

The synthesis of such heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of pharmaceuticals. researchgate.net

Role of Derivatives in Medicinal Chemistry Research

Derivatives of this compound hold significant potential in medicinal chemistry due to the combination of two key structural motifs: the succinate monoester core and the gem-dimethyl group.

The gem-dimethyl group is a well-established feature in drug design, often incorporated to improve a molecule's pharmacological profile. researchgate.net It can enhance binding to biological targets through van der Waals interactions, restrict the molecule's conformation into a more bioactive shape, and act as a "metabolic shield" by blocking sites susceptible to enzymatic degradation, thereby improving pharmacokinetic properties. researchgate.net

Furthermore, succinic acid monoesters have demonstrated biological activity. For instance, succinic acid monoethyl ester, a close analogue of the title compound, has been identified as an insulinotropic agent. nih.gov In studies involving diabetic rats, it was shown to reduce plasma glucose, decrease serum lipids, and exhibit an antiperoxidative effect, suggesting potential applications in the treatment of type 2 diabetes. nih.gov Succinate itself is a vital metabolic intermediate in the citric acid cycle and also functions as a signaling molecule, implicating its derivatives in various physiological processes. drugbank.comwikipedia.org The combination of the biologically relevant succinate core with the pharmacologically advantageous gem-dimethyl group makes derivatives of this compound attractive targets for future drug discovery efforts.

Exploration as Chemical Scaffolds in Drug Discovery Efforts

While direct studies on this compound as a chemical scaffold are not extensively documented in publicly available literature, the core structure of 3,3-dimethylglutaric acid and its anhydride precursor is recognized for its role in constructing molecules with potential therapeutic applications. The gem-dimethyl substitution provides a fixed orientation for the flanking carboxyl and ester groups, which can be a desirable feature in designing molecules that interact with specific biological targets. This structural rigidity can help in optimizing the binding affinity and selectivity of a potential drug candidate. The exploration of related dicarboxylic acid monoesters in the synthesis of various heterocyclic compounds, which are prevalent in many drug molecules, suggests the potential of this class of compounds to serve as foundational building blocks in drug discovery programs.

Synthetic Intermediates for Pharmacologically Relevant Compounds

A notable application of the precursor to this compound, 3,3-dimethylglutaric anhydride, is its use as a reagent in the synthesis of derivatives of piscidinol A. Piscidinol A is a natural product that has demonstrated modest anticancer activity. nih.gov

In an effort to enhance its therapeutic potential, researchers have synthesized a series of analogues by modifying the key structural functionalities of piscidinol A. nih.gov These synthetic efforts have led to the discovery of derivatives with significantly improved cytotoxic activity against various cancer cell lines. For instance, certain piscidinol A derivatives have shown potent activity against DU145 prostate cancer cells. nih.govresearchgate.net These promising findings underscore the importance of 3,3-dimethylglutaric anhydride, and by extension its monoester derivatives like this compound, as valuable intermediates in the synthesis of novel anticancer agents. nih.govresearchgate.net Further investigations have shown that some of these derivatives can arrest the cell cycle in the S phase and induce late apoptosis in cancer cells, highlighting their potential for further development as cancer therapeutics. nih.govresearchgate.net

Table 1: Pharmacological Activity of Piscidinol A Derivatives

| Compound | Target Cancer Cell Line | Reported Activity |

| Piscidinol A derivative 6e | DU145 prostate cancer | Reduced cell viability at 5.38 µM nih.govresearchgate.net |

| Piscidinol A derivative 6i | DU145 prostate cancer | Reduced cell viability at 5.02 µM nih.govresearchgate.net |

Synthesis and Reactivity of Sterically Hindered and Adamantyl Analogues

The synthesis of sterically hindered analogues of this compound, particularly those incorporating bulky groups like adamantane, presents unique challenges and opportunities in chemical synthesis. The adamantyl group is a rigid and lipophilic moiety that is often incorporated into drug candidates to improve their pharmacokinetic properties.

The synthesis of such analogues can be approached by reacting 3,3-dimethylglutaric anhydride with a sterically hindered alcohol. For example, the synthesis of 3,3-dimethylglutaric acid mono-t-butyl ester has been achieved by treating 3,3-dimethylglutaric anhydride with potassium t-butoxide in tetrahydrofuran. prepchem.com This reaction highlights a method for introducing a bulky ester group, and a similar approach could be envisioned for the synthesis of adamantyl esters.

The reactivity of these sterically hindered esters is influenced by the bulky substituent. For instance, esterification of sterically hindered alcohols often requires specific activating agents or catalysts to proceed efficiently. The presence of the bulky adamantyl group can shield the ester carbonyl from nucleophilic attack, thereby influencing its reactivity in subsequent chemical transformations. This steric hindrance can be advantageous in achieving selective reactions at other positions of the molecule. While specific studies on the reactivity of adamantyl analogues of this compound are not detailed in the available literature, the principles of steric effects on ester reactivity are well-established and would be applicable to this class of compounds.

Analytical and Spectroscopic Methodologies for Research on 4 Ethoxy 3,3 Dimethyl 4 Oxobutanoic Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides valuable insights into the molecular structure of 4-Ethoxy-3,3-dimethyl-4-oxobutanoic acid by probing the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid and ester moieties.

Key expected vibrational frequencies in the FT-IR spectrum would include a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. A strong, sharp peak around 1700-1725 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the carboxylic acid. Additionally, another strong absorption band, typically between 1735-1750 cm⁻¹, is anticipated for the C=O stretching of the ester functional group. The presence of the ethoxy group would be further confirmed by C-O stretching vibrations, which are expected to appear in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would be observed in the 2850-3000 cm⁻¹ range.

Table 1: Predicted FT-IR Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Ester | C=O Stretch | 1735-1750 |

| Ester/Carboxylic Acid | C-O Stretch | 1000-1300 |

| Alkyl | C-H Stretch | 2850-3000 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy offers additional information about the molecular vibrations of this compound. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more effective for non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the C=O stretching vibrations of both the carboxylic acid and ester groups would also be visible, although their intensities might differ from the FT-IR spectrum. The C-C bond vibrations within the molecular backbone and the symmetric vibrations of the dimethyl groups would likely produce distinct signals in the Raman spectrum, providing further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of atoms.

For this compound, ¹H NMR spectroscopy would provide a clear map of the proton environments. The ethoxy group would be identified by a characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-). The two methyl groups attached to the same carbon would likely appear as a singlet, integrating to six protons. The methylene protons adjacent to the carboxylic acid would also produce a distinct signal. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR spectroscopy would reveal the number of distinct carbon environments in the molecule. Separate signals would be expected for the carbonyl carbons of the ester and carboxylic acid, the quaternary carbon bearing the two methyl groups, the carbons of the ethoxy group, and the methylene carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | Carboxylic Acid | Broad singlet | ~175-185 |

| -C=O (Ester) | Ester Carbonyl | - | ~170-175 |

| -C(CH₃)₂- | Quaternary Carbon | - | ~40-50 |

| -CH₂-COOH | Methylene | Singlet | ~45-55 |

| -O-CH₂-CH₃ | Methylene | Quartet | ~60-70 |

| -C(CH₃)₂- | Methyl | Singlet | ~20-30 |

| -O-CH₂-CH₃ | Methyl | Triplet | ~10-15 |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity and Molecular Mass Determination

Liquid Chromatography-Mass Spectrometry (LC/MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC/MS is instrumental in assessing the purity of this compound samples and confirming its molecular mass. The compound, with a molecular formula of C₈H₁₄O₄, has a molecular weight of 174.19 g/mol . In a typical LC/MS analysis, a prominent signal corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 175.09648 would be expected.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass. The precise mass measurement can confirm the molecular formula C₈H₁₄O₄ with a high degree of confidence.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 175.09648 |

| [M+Na]⁺ | 197.07842 |

| [M-H]⁻ | 173.08192 |

| [M+NH₄]⁺ | 192.12302 |

| [M+K]⁺ | 213.05236 |

Data in this table is based on predicted values.

X-ray Crystallography for Solid-State Structural Analysis

Currently, there are no publicly accessible crystallographic data or detailed solid-state structural analyses specifically for this compound in established databases. X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's physical properties and chemical behavior in the solid state.

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental to the separation, purification, and analytical assessment of this compound.

Thin Layer Chromatography (TLC) serves as a rapid and efficient qualitative tool for monitoring the progress of reactions involving this compound and for assessing its purity. While specific solvent systems for this compound are not detailed in the available literature, typical stationary phases like silica (B1680970) gel would be employed. The choice of mobile phase would depend on the polarity of the compound, likely involving mixtures of polar and non-polar organic solvents to achieve optimal separation from starting materials, byproducts, or impurities. Visualization could be achieved using methods suitable for carboxylic acids, such as staining with potassium permanganate (B83412) or using a UV indicator if the compound or its impurities are UV-active.

High-Performance Liquid Chromatography (HPLC) is a primary quantitative method for determining the purity of this compound. Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is a common approach for the analysis of carboxylic acids. pensoft.netresearchgate.netpensoft.net The mobile phase would likely consist of a mixture of water (often buffered) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector, as the carbonyl groups in the molecule absorb UV light. A validated HPLC method would be essential for accurately quantifying the compound and any potential impurities. pensoft.netresearchgate.netpensoft.net

While this compound itself is achiral, HPLC is a critical tool for assessing diastereoselectivity in reactions where this compound might be a precursor to a molecule with multiple stereocenters. Chiral stationary phases or derivatization with a chiral reagent followed by analysis on a standard column could be employed to separate and quantify diastereomers.

Table 1: Representative HPLC Conditions for Analysis of Carboxylic Acids

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | pensoft.net |

| Mobile Phase | Acetonitrile:Buffered Water (e.g., Phosphate buffer pH 3) | pensoft.net |

| Elution | Isocratic or Gradient | pensoft.net |

| Flow Rate | 1.0 mL/min | pensoft.net |

| Detection | UV (e.g., 225 nm) | pensoft.net |

| Column Temperature | 30 °C | pensoft.net |

For the purification of larger quantities of this compound, Preparative Reversed-Phase Medium-Pressure Liquid Chromatography (RP-MPLC) would be a suitable technique. This method operates on the same principles as HPLC but uses larger columns and higher flow rates to isolate gram to kilogram quantities of a target compound. It offers a scalable solution for obtaining high-purity material required for further research or synthesis.

Advanced Analytical Approaches in Chemical Kinetics (e.g., Multivariate Curve Resolution)

The study of the chemical kinetics of reactions involving this compound, such as its hydrolysis or esterification, can be enhanced by advanced analytical approaches. rsc.orgresearchgate.netdocbrown.info For instance, monitoring the reaction progress over time using spectroscopic methods (like UV-Vis or NMR) can generate complex datasets. Multivariate Curve Resolution (MCR) is a powerful chemometric technique that can be applied to such data. MCR aims to resolve mixed spectral signals into the pure component spectra and their corresponding concentration profiles, even without prior knowledge of the pure spectra. This would allow for the simultaneous tracking of the concentration of the reactant (this compound), intermediates, and products, providing detailed insights into the reaction mechanism and rate constants.

Conclusion and Future Directions in Research on 4 Ethoxy 3,3 Dimethyl 4 Oxobutanoic Acid

Synthesis of Key Findings and Contributions

Given the lack of specific research, a synthesis of key findings is not currently possible. The primary contribution of existing data is the confirmation of the compound's existence and its basic molecular identifiers. Future research will be pivotal in establishing the first wave of scientific findings for this molecule.

Identification of Unexplored Avenues and Emerging Research Questions

The absence of dedicated research on 4-Ethoxy-3,3-dimethyl-4-oxobutanoic acid means that virtually every aspect of its chemistry and potential applications is an unexplored avenue. Key research questions that emerge include:

Fundamental Chemical Properties: What are the experimental values for its melting point, boiling point, solubility in various solvents, and its acidity constant (pKa)?

Reactivity and Stability: How does the interplay of the carboxylic acid and ester functional groups, along with the steric hindrance from the gem-dimethyl groups, influence its reactivity in common organic reactions such as esterification, amidation, reduction, and decarboxylation?

Biological Activity: Does this compound exhibit any form of biological activity? Could it serve as a building block for pharmacologically active molecules?

Material Science Applications: Could the unique structure of this dicarboxylic acid monoester lend itself to applications in polymer chemistry or as a precursor to novel materials?

Prospects for Novel Synthetic Methodologies and Chemical Transformations

The synthesis of this compound itself presents an interesting challenge. While standard organic synthesis techniques can likely be employed, optimizing a high-yield, scalable, and environmentally benign synthesis would be a valuable contribution. Potential synthetic routes could involve the selective mono-esterification of 3,3-dimethylglutaric acid or the alkylation of an appropriate malonic ester derivative followed by hydrolysis and decarboxylation.

Future research into its chemical transformations could explore:

Selective Reactions: Developing methods for the selective reaction of either the carboxylic acid or the ester group would enhance its utility as a synthetic intermediate.

Derivatization: The synthesis of a library of derivatives by modifying the carboxylic acid and ester functionalities could lead to the discovery of compounds with interesting properties.

Polymerization: Investigation into its potential as a monomer for the synthesis of polyesters or other polymers.

Future Integration with Advanced Computational and Analytical Approaches

Modern research techniques can significantly accelerate the understanding of this compound even in the early stages of investigation.

Computational Chemistry: Density Functional Theory (DFT) calculations could be employed to predict its molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties. mdpi.com Molecular modeling could also provide insights into its potential interactions with biological macromolecules.

Advanced Analytical Techniques: A thorough characterization using modern analytical instrumentation is crucial. This would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.

Mass Spectrometry (MS): To determine the exact mass and fragmentation pattern.

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) for purification and analysis. acs.orgbiointerfaceresearch.combldpharm.comontosight.ai

X-ray Crystallography: To determine the precise three-dimensional structure of the molecule in the solid state, if suitable crystals can be obtained.

Q & A

Q. Methodological Answer :

- IR Spectroscopy : Peaks at ~2500–3000 cm⁻¹ (carboxylic acid O-H stretch), ~1700 cm⁻¹ (ketone C=O), and ~1250 cm⁻¹ (ester C-O).

- ¹H NMR : Signals at δ 1.2–1.4 ppm (CH₃ of ethoxy), δ 3.4–4.0 ppm (OCH₂), δ 1.2 ppm (dimethyl groups), and δ 12 ppm (carboxylic proton).

- 13C NMR : Peaks at ~175 ppm (carboxylic acid C=O), ~210 ppm (ketone C=O), and ~60 ppm (ethoxy C-O). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 189.1) .

How should researchers address discrepancies in reported biological activities (e.g., enzyme inhibition) of this compound across studies?

Data Contradiction Analysis :

Variations in IC₅₀ values may arise from differences in assay conditions (pH, enzyme source) or compound purity. Standardize protocols by:

Validating purity via HPLC (>95%) and NMR .

Using consistent buffer systems (e.g., phosphate vs. Tris).

Performing dose-response curves in triplicate.

Comparative studies on methoxy analogs highlight the impact of functional groups on binding affinity; similar rigor is advised for ethoxy derivatives .

What computational strategies predict the binding interactions of this compound with biological targets like cyclooxygenase (COX)?

Q. Advanced Methodology :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model ligand-receptor interactions, focusing on the ethoxy group’s hydrophobic contacts.

- Molecular Dynamics (MD) : Simulate binding stability under physiological conditions (e.g., explicit solvent models).

- QSAR Models : Use experimental IC₅₀ data from analogs to correlate substituent effects (e.g., ethoxy vs. methoxy) with activity .

How does the pH sensitivity of this compound affect its stability in biological assays?

Methodological Answer :

The compound is stable under acidic conditions but undergoes hydrolysis in basic media (pH > 8). For cell-based assays, use neutral buffers (e.g., PBS, pH 7.4) and avoid prolonged exposure to alkaline conditions. Stability can be monitored via TLC (silica gel, ethyl acetate mobile phase) or UV-Vis spectroscopy (loss of ketone absorbance at ~270 nm) .

What are the thermal degradation thresholds for this compound, and how should they inform storage protocols?

Advanced Analysis :

Thermogravimetric analysis (TGA) of similar compounds shows decomposition above 200°C . Store the compound in airtight containers at room temperature, protected from moisture and light. For long-term storage, desiccants (e.g., silica gel) and inert atmospheres (N₂) are recommended.

How can this compound serve as a building block for synthesizing indole derivatives with potential bioactivity?

Methodological Answer :

The ketone and carboxylic acid groups enable condensation reactions with amines (e.g., Fischer indole synthesis). For example:

React with phenylhydrazine to form hydrazones.

Cyclize under acidic conditions (HCl/EtOH, reflux) to yield indole derivatives.

Evidence from methoxy analogs demonstrates anti-inflammatory and antibacterial potential in such derivatives .

What are the key differences in reactivity between this compound and its 4-methoxy analog?

Q. Comparative Analysis :

- Reduction : Ethoxy derivatives may require higher NaBH₄ concentrations for ketone-to-alcohol reduction due to steric effects.

- Ester Hydrolysis : Ethoxy esters hydrolyze slower than methoxy analogs in basic conditions, as seen in similar compounds .

- Nucleophilic Substitution : Ethoxy groups demand harsher conditions (e.g., NaI in DMF, 80°C) for substitution compared to methoxy.

How can researchers resolve challenges in crystallizing this compound for X-ray diffraction studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.